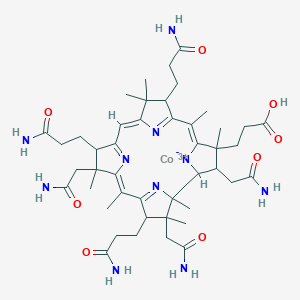
Pyridinium, 3-(aminocarbonyl)-1-ethyl-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 3-(aminocarbonyl)-1-ethyl-, chloride is a chemical compound with the molecular formula C8H12ClN2O. It is commonly known as PEG-PC or Pyridinium Ethylglycinate Chloride. PEG-PC is a water-soluble compound that has been widely used in various scientific research applications.
Wirkmechanismus
PEG-PC is a cationic surfactant that can interact with negatively charged molecules such as DNA and cell membranes. It can form micelles and liposomes in aqueous solutions, which can encapsulate hydrophobic molecules such as drugs and imaging agents. PEG-PC can also interact with proteins and enzymes, stabilizing them and preventing denaturation.
Biochemical and Physiological Effects
PEG-PC has been shown to have low toxicity and good biocompatibility. It has been used in various in vitro and in vivo studies without causing significant adverse effects. PEG-PC can interact with cell membranes and alter their properties, such as permeability and fluidity. It can also interact with proteins and enzymes, affecting their activity and stability.
Vorteile Und Einschränkungen Für Laborexperimente
PEG-PC has several advantages for lab experiments. It is water-soluble and easy to handle. It can form micelles and liposomes, which can encapsulate hydrophobic molecules and protect them from degradation. PEG-PC can also stabilize proteins and enzymes, allowing them to be used in various assays and experiments.
However, PEG-PC also has some limitations. It can interact with negatively charged molecules, which may interfere with some assays and experiments. PEG-PC can also form aggregates at high concentrations, which may affect its properties and applications.
Zukünftige Richtungen
There are several future directions for the use of PEG-PC in scientific research. One direction is the development of PEG-PC-based drug delivery systems for various diseases. Another direction is the use of PEG-PC as a stabilizer for proteins and enzymes in biotechnology applications. PEG-PC can also be used as a reagent for the synthesis of organic compounds, which may have potential applications in various fields such as materials science and pharmaceuticals.
Conclusion
In conclusion, Pyridinium, 3-(aminocarbonyl)-1-ethyl-, chloride is a unique compound that has been widely used in scientific research. It has several properties such as cationic surfactant, micelle and liposome formation, and protein and enzyme stabilization. PEG-PC has potential applications in drug delivery, gene delivery, imaging, and organic synthesis. However, further research is needed to fully explore its potential in various fields.
Synthesemethoden
PEG-PC can be synthesized by reacting pyridine with ethyl chloroformate and glycine in the presence of triethylamine. The reaction takes place at room temperature and yields PEG-PC as a white crystalline solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
PEG-PC has been widely used in scientific research due to its unique properties. It is a cationic surfactant that can form micelles and liposomes in aqueous solutions. These micelles and liposomes can be used for drug delivery, gene delivery, and imaging applications. PEG-PC has also been used as a stabilizer for proteins and enzymes, as well as a reagent for the synthesis of organic compounds.
Eigenschaften
CAS-Nummer |
14596-52-2 |
|---|---|
Molekularformel |
C8H11ClN2O |
Molekulargewicht |
186.64 g/mol |
IUPAC-Name |
1-ethylpyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C8H10N2O.ClH/c1-2-10-5-3-4-7(6-10)8(9)11;/h3-6H,2H2,1H3,(H-,9,11);1H |
InChI-Schlüssel |
PVXGLLAJVUMKTG-UHFFFAOYSA-N |
SMILES |
CC[N+]1=CC=CC(=C1)C(=O)N.[Cl-] |
Kanonische SMILES |
CC[N+]1=CC=CC(=C1)C(=O)N.[Cl-] |
Synonyme |
N(1)-ethylnicotinamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amino]propanamide](/img/structure/B227403.png)
![9-ethyl-3-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-9H-carbazole](/img/structure/B227405.png)
![N-(3-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B227409.png)
![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B227421.png)
![N-(3-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227423.png)

![N-(4-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227425.png)
![N-(2-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227426.png)
![N-(2-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227427.png)
![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-methyl-N-phenylbenzamide](/img/structure/B227432.png)
![2-[2-(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B227435.png)

![2-{2-[5-(3-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227441.png)